N-(1,3-benzothiazol-2-yl)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
Overview
Description
“N-(1,3-benzothiazol-2-yl)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide” is a complex organic compound that features a benzothiazole ring, a brominated nitro-pyrazole moiety, and a benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzothiazol-2-yl)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Brominated Nitro-Pyrazole: This step involves the bromination of a pyrazole derivative followed by nitration.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the brominated nitro-pyrazole using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring.
Reduction: The nitro group in the pyrazole moiety can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Amino derivatives of the pyrazole moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules.
Biology
Medicine
Possible use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
Applications in the development of new materials or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of “N-(1,3-benzothiazol-2-yl)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide” would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, inhibiting their activity or altering their function. The benzothiazole ring is known to interact with various biological targets, while the nitro-pyrazole moiety can participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities.
Pyrazole Derivatives: Often used in anti-inflammatory and anticancer research.
Benzamide Derivatives: Commonly found in pharmaceuticals targeting the central nervous system.
Uniqueness
The unique combination of benzothiazole, brominated nitro-pyrazole, and benzamide in a single molecule may offer distinct biological activities and properties not found in simpler analogs.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O3S/c19-13-10-23(22-16(13)24(26)27)9-11-4-3-5-12(8-11)17(25)21-18-20-14-6-1-2-7-15(14)28-18/h1-8,10H,9H2,(H,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPVKXYZJVNSPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC(=C3)CN4C=C(C(=N4)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.